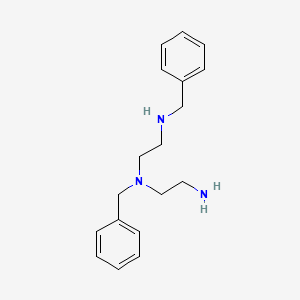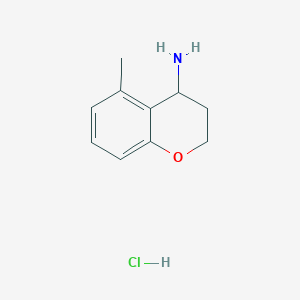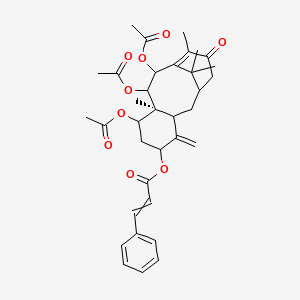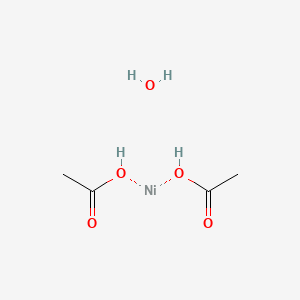
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two benzyl groups attached to an ethane-1,2-diamine backbone, with an additional aminoethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of ethane-1,2-diamine attack the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction rate and selectivity. Additionally, purification of the product can be achieved through techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups through reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Benzyl-substituted derivatives
Aplicaciones Científicas De Investigación
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including its use as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the synthesis of polymers and as a stabilizer in the production of plastics.
Mecanismo De Acción
The mechanism by which N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with metal ions and biomolecules. The compound’s amino and benzyl groups allow it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, in the context of anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(2-Aminoethyl)-N1,N2-dimethylethane-1,2-diamine
- N1-(2-Aminoethyl)-N1,N2-diethylethane-1,2-diamine
- N1-(2-Aminoethyl)-N1,N2-dipropylethane-1,2-diamine
Uniqueness
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine is unique due to the presence of benzyl groups, which enhance its ability to form stable complexes with metal ions and biomolecules. This structural feature distinguishes it from other similar compounds, which may have different alkyl groups instead of benzyl groups. The benzyl groups also contribute to the compound’s lipophilicity, which can affect its solubility and interaction with biological membranes.
Propiedades
Fórmula molecular |
C18H25N3 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N'-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H25N3/c19-11-13-21(16-18-9-5-2-6-10-18)14-12-20-15-17-7-3-1-4-8-17/h1-10,20H,11-16,19H2 |
Clave InChI |
ALFBPTKBTPIULR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCCN(CCN)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)


![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)


![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)

![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)


![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
